molecular formula C10H7F3O B13690401 Benzofuran, 3-methyl-5-(trifluoromethyl)- CAS No. 463976-22-9

Benzofuran, 3-methyl-5-(trifluoromethyl)-

Cat. No.: B13690401
CAS No.: 463976-22-9
M. Wt: 200.16 g/mol
InChI Key: JEQNNAWQKPMCIR-UHFFFAOYSA-N
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Description

Benzofuran compounds are widely distributed in nature and have been studied for their anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of 3-methyl-5-(trifluoromethyl)benzofuran, which includes a trifluoromethyl group, makes it an interesting subject for research in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-(trifluoromethyl)benzofuran can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of fluorinating agents such as silver fluoride to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of 3-methyl-5-(trifluoromethyl)benzofuran may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental impact. Microwave-assisted synthesis has also been explored for the efficient production of benzofuran derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

    Reduction: Reducing agents can be used to convert the compound into its reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methyl-5-(trifluoromethyl)benzofuran involves its interaction with molecular targets and pathways. For instance, it can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, which slows down conduction velocity and reduces sinus node autonomy . This mechanism is beneficial in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methyl and trifluoromethyl groups in 3-methyl-5-(trifluoromethyl)benzofuran imparts unique properties, such as enhanced stability and specific biological activities, distinguishing it from other benzofuran derivatives.

Properties

CAS No.

463976-22-9

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)-1-benzofuran

InChI

InChI=1S/C10H7F3O/c1-6-5-14-9-3-2-7(4-8(6)9)10(11,12)13/h2-5H,1H3

InChI Key

JEQNNAWQKPMCIR-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=C(C=C2)C(F)(F)F

Origin of Product

United States

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